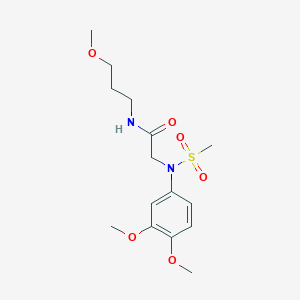
4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as BCPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCPP is a pyrrole derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Scientific Research Applications
Multicomponent Reaction Synthesis
4-Benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is utilized in the one-pot synthesis of highly functionalized compounds. An example includes the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones. This process involves the reaction of enamines with arenesulfonyl isocyanate, producing compounds with dynamic NMR behavior due to restricted rotation around the CN bond (Alizadeh, Rezvanian, & Zhu, 2007).
Reactions with Arylamines
The compound is also involved in reactions with arylamines. For example, the reaction of 5-(4-chlorophenyl)-4-benzoyl-1-(4-hydroxyphenyl)-3-hydroxy-3-pyrrolin-2-one with aromatic amines affords 3-arylamino derivatives. These reactions yield a range of derivatives, demonstrating the compound’s versatility in chemical synthesis (Armisheva, Kornienko, Gein, & Vakhrin, 2011).
Intermediate in Synthesis Processes
This compound acts as an intermediate in various synthesis processes. An example includes its role in the efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which is a key intermediate for the synthesis of licofelone, an anti-inflammatory drug (Rádl, Stach, Černý, & Klecán, 2009).
Histone Deacetylase Inhibitors
It is also explored in the context of histone deacetylase inhibitors. Forinstance, derivatives of 4-benzoyl-1-(4-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one have been studied for their potential as synthetic histone deacetylase inhibitors. These studies are significant for understanding the compound's role in biological systems and its potential therapeutic applications (Mai et al., 2004).
Structural Characterization
Structural characterization is another significant application, where derivatives of the compound have been analyzed using various techniques like X-ray crystallography, IR, NMR, and mass spectral spectroscopy. These studies aid in understanding the molecular structure and properties of the compound and its derivatives (Okafor, 1980).
Chelating Properties
The compound's derivatives have also been studied for their chelating properties with metal ions like lanthanides. Such studies are crucial for understanding the compound's potential applications in coordination chemistry and materials science (Murhekar & Raut, 2010).
Synthesis of Highly Substituted Pyrroles
Another application is in the synthesis of highly substituted pyrroles, where the compound is used in one-pot multicomponent reactions. Such reactions are notable for their efficiency and the ability to produce complex molecules with potential pharmaceutical applications (Saeidian, Abdoli, & Salimi, 2013).
properties
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-17-11-13-18(14-12-17)25-20(15-7-3-1-4-8-15)19(22(27)23(25)28)21(26)16-9-5-2-6-10-16/h1-14,20,26H/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZNAAKDNUXSH-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-4-nitrobenzamide](/img/structure/B3919400.png)
![2,3-diethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3919406.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919407.png)

![N-ethyl-2-(1-ethyl-3-oxopiperazin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3919435.png)

![4-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3919451.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3919471.png)
![2-({2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B3919473.png)


